22-Hydroxytingenone
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Overview
Description
Preparation Methods
Tingenin B can be synthesized through various methods. One common approach involves the extraction from the root bark of Mytenus species. The process typically includes:
Proliferation Phase: Culturing cells of the plant in a proliferation medium.
Elicitation Phase: Adding an elicitation cocktail to the cell culture, which includes monocarboxylic compounds like methyl jasmonate and biotic elicitors such as chitin.
Extraction Phase: Preparing a crude extract enriched in pentacyclic triterpenes, followed by purification using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Tingenin B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Tingenin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in inducing apoptosis in cancer stem cells.
Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on breast cancer stem cells.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Tingenin B exerts its effects primarily through the induction of apoptosis in cancer cells. The compound targets cancer stem cells by:
Decreasing Mitochondrial Membrane Potential: This leads to the activation of apoptotic pathways.
Bcl-2 Dephosphorylation: This process increases the expression of pro-apoptotic proteins like Bax.
Endoplasmic Reticulum Stress: Inducing stress in the endoplasmic reticulum, which contributes to cell death.
Comparison with Similar Compounds
Tingenin B is structurally related to other quinone-methide triterpenoids such as tingenone and 22-hydroxytingenone . Compared to these compounds, Tingenin B exhibits unique cytotoxic properties, particularly against breast cancer stem cells . Other similar compounds include celastrol and pristimerin, which also belong to the pentacyclic triterpenoid family .
Properties
CAS No. |
50656-68-3 |
---|---|
Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(6aS,6bS,8aR,9S,11R,12aS,14aR)-3,9-dihydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h7-8,14-15,21,24,31-32H,9-13H2,1-6H3/t15-,21-,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
QIRUFAFQGKOTKA-ZRWKYKNNSA-N |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3([C@]2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)([C@@H](C1=O)O)C |
Canonical SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(C(C1=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tingenin B; 22-Hydroxytingenone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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